3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one
Description
3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is a chemical compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
3-cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO/c14-13(15)11-8-16(9-11)12(17)7-6-10-4-2-1-3-5-10/h10-11,13H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNIWRLCPYSSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CC(C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroacetaldehyde ethyl hemiacetal and imidazo[1,2-a]pyridines in a Friedel–Crafts reaction promoted by 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) at room temperature . This method is efficient and environmentally friendly, as it does not require transition metals or oxidants.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The azetidine ring and difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to 3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one. For example, compounds with similar azetidine structures have shown promising results in inhibiting tumor cell proliferation.
A study assessing a related compound demonstrated significant antitumor activity against various cancer cell lines, including:
- HCT116 (Colon Cancer)
- MCF7 (Breast Cancer)
The results indicated that these compounds could exhibit IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
Antiviral Activity
Research into antiviral applications has also been conducted, particularly in targeting viral polymerases. Compounds with structural similarities to this compound have been evaluated for their ability to inhibit influenza virus replication. In vitro assays indicated that modifications to the cycloalkane structure can enhance antiviral efficacy, making this class of compounds a candidate for further exploration in antiviral drug development .
Case Studies
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-1,1-dimethylurea: Another cyclohexyl-containing compound with different functional groups.
Difluoromethylated carbinols: Compounds containing both difluoromethyl and hydroxyl groups, prevalent in bioactive molecules.
Uniqueness
3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is unique due to its combination of a cyclohexyl group, a difluoromethyl-substituted azetidine ring, and a propanone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
Chemical Structure and Properties
The compound features a cyclohexyl group and an azetidine ring substituted with a difluoromethyl group. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H15F2N
- Molecular Weight : 201.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl group enhances the compound's stability and reactivity, allowing it to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects in different disease contexts.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on azetidine derivatives have shown significant activity against Staphylococcus spp., suggesting potential applications in treating bacterial infections .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while certain derivatives exhibit strong antimicrobial effects, they may also show low cytotoxicity towards normal cell lines, making them suitable candidates for further development .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cyclohex-1-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone | Structure | Moderate antimicrobial activity |
| Cyclohex-3-en-1-yl(3-(trifluoromethyl)azetidin-1-yl)methanone | Structure | Enhanced cytotoxicity |
Study on Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of azetidine derivatives demonstrated that compounds with difluoromethyl substitutions showed improved activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .
Investigation into JAK Inhibition
Another relevant area of research involves cyclohexyl azetidine derivatives as Janus kinase (JAK) inhibitors. These compounds have shown promise in modulating inflammatory responses, which could be beneficial in treating autoimmune disorders and cancers . The mechanism involves inhibiting JAK pathways that regulate immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
